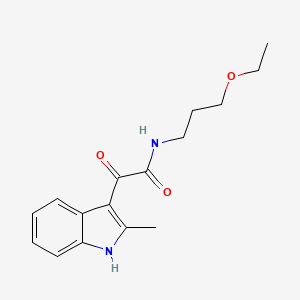

N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Descripción

N-(3-Ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived acetamide featuring a 2-methyl-substituted indole core linked to a 2-oxoacetamide scaffold. The compound’s synthesis likely follows established protocols for analogous 2-oxoacetamides, involving condensation of 2-methylindole-3-glyoxyloyl chloride with 3-ethoxypropylamine under anhydrous conditions .

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-10-6-9-17-16(20)15(19)14-11(2)18-13-8-5-4-7-12(13)14/h4-5,7-8,18H,3,6,9-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSKNBCEJCPHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Ethoxypropyl Group: The ethoxypropyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen reacts with 3-chloropropyl ethyl ether in the presence of a base such as potassium carbonate.

Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the substituted indole with an acyl chloride, such as oxalyl chloride, followed by reaction with an amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethoxypropyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypropyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.

Major Products:

Oxidation Products: Oxidized derivatives of the indole core or the ethoxypropyl group.

Reduction Products: Amines derived from the reduction of the oxoacetamide group.

Substitution Products: Compounds with different substituents replacing the ethoxy group.

Aplicaciones Científicas De Investigación

N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparación Con Compuestos Similares

The following analysis compares N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to structurally related 2-oxoacetamide derivatives, focusing on substituent effects, synthesis, and reported bioactivities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected 2-Oxoacetamide Derivatives

Substituent Effects on Properties and Bioactivity

- Adamantane-containing derivatives (e.g., compound 5h ) exhibit increased lipophilicity and steric bulk, which may enhance membrane permeability but reduce metabolic clearance. Morpholine-containing analogs (e.g., ) leverage the morpholine ring’s hydrogen-bonding capacity, likely improving target engagement in enzyme-binding pockets.

- Indole Core Modifications: The 2-methyl group on the indole ring (common in the target compound and ) may stabilize the indole π-system and influence binding interactions. 1-Substituted indoles (e.g., 3-bromopropyl in ) introduce alkyl chains that may confer cytotoxicity or modulate receptor affinity.

Reported Bioactivities of Analogous Compounds

- Antimicrobial Activity : Adamantane derivatives (e.g., 5h ) and bromopropyl/nitrophenyl-substituted compounds (e.g., ) show potent activity against Gram-positive bacteria, attributed to membrane disruption or enzyme inhibition.

- Enzyme Modulation : Morpholine-containing derivatives (e.g., ) are hypothesized to target kinases or proteases due to their hydrogen-bonding capacity.

- Cytotoxicity : Brominated alkyl chains (e.g., ) may enhance cytotoxicity, limiting therapeutic utility compared to the target compound’s ethoxypropyl group.

Actividad Biológica

N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound classified as an indole derivative. Indole derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with the following chemical structure:

Key Features:

- Molecular Weight : 276.34 g/mol

- CAS Number : 872848-59-4

- Chemical Formula : C15H20N2O3

Anticancer Properties

Research has indicated that indole derivatives exhibit potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study evaluating the effect of similar compounds on cancer cell lines demonstrated significant cytotoxicity against breast and colon cancer cells. Specifically, it was found that compounds with structural similarities to N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibited cell proliferation by triggering apoptotic pathways.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. A comparative study highlighted that N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been studied in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

The mechanism by which N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its biological effects is believed to involve interaction with specific molecular targets. It is hypothesized that the compound binds to certain receptors or enzymes, leading to modulation of signaling pathways associated with cell growth and inflammation.

Proposed Pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway resulting in reduced inflammation.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting cell proliferation.

Data Table: Biological Activity Summary

| Activity Type | Test Method | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 12 µM | |

| Antimicrobial | MIC Test | MIC = 50 µg/mL | |

| Anti-inflammatory | ELISA | Decreased TNF-alpha levels by 60% |

Case Study 1: Anticancer Activity

In a study involving various indole derivatives, N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide was tested on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using a mouse model of acute inflammation induced by LPS. The treatment group exhibited significantly lower levels of inflammatory markers compared to the control group, reinforcing the compound's therapeutic potential in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.